molecular formula C21H22N4O6 B12506339 benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate

benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate

Cat. No.: B12506339
M. Wt: 426.4 g/mol
InChI Key: UTXSFKPOIVELPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-PNA involves the coupling of Carbobenzoxy-glycine (Z-Gly) with L-proline (Pro) and p-nitroaniline (PNA). The reaction typically employs a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. After the reaction is complete, the product is purified using column chromatography.

Industrial Production Methods

Industrial production of Z-Gly-Pro-PNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl N-[2-[2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXSFKPOIVELPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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